5-Acetamidoisoquinoline

Kinase inhibitor Conformational rigidity Structure-activity relationship

5-Acetamidoisoquinoline (CAS 27461-33-2) is the correct building block for kinase inhibitor design. Only the 5-position acetamido substitution ensures proper pharmacophore geometry for ATP-binding pocket engagement. Alternate isomers (6- or 8-substituted) have fundamentally different steric fits and hydrogen-bonding capacity, potentially abolishing target binding. For SAR studies and focused kinase inhibitor synthesis, this 98% pure compound is essential. Generic isoquinolines cannot substitute without compromising experimental fidelity. Order the precise substitution pattern for reliable results.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 27461-33-2
Cat. No. B112401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Acetamidoisoquinoline
CAS27461-33-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14)
InChIKeyFZICVXWYDXOFAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Acetamidoisoquinoline (CAS 27461-33-2): Compound Profile and Class Context


5-Acetamidoisoquinoline (CAS 27461-33-2), also known as N-(isoquinolin-5-yl)acetamide, is a heterocyclic organic compound characterized by an isoquinoline core with an acetamido substituent at the 5-position [1]. This substitution pattern distinguishes it from unsubstituted isoquinoline and from derivatives bearing alternative functional groups at different ring positions. The compound serves as a synthetic intermediate and as a core structural motif in medicinal chemistry, particularly within the context of kinase inhibitor development where isoquinoline-containing scaffolds have demonstrated utility as rigidified pharmacophores [2].

5-Acetamidoisoquinoline Procurement: Why Structural Specificity Precludes Generic Interchange


Substitution at the 5-position of the isoquinoline ring with an acetamido group confers a distinct spatial and electronic profile compared to other positional isomers or unsubstituted isoquinoline. This specific substitution is non-arbitrary; in the context of medicinal chemistry, the isoquinoline scaffold is often employed to introduce conformational rigidity into inhibitor design, and the precise placement of the acetamido moiety dictates the hydrogen-bonding capacity and steric fit within a target binding pocket [1]. Generic substitution with an alternative isoquinoline derivative (e.g., a 6-substituted analog or a quinoline variant) would introduce a fundamentally different pharmacophore geometry, potentially abolishing target engagement or altering metabolic stability . Consequently, for research requiring this exact building block—whether as a synthetic intermediate for a specific derivative series or as a reference compound in structure-activity relationship (SAR) studies—generic or alternative isoquinoline compounds cannot be reliably interchanged without compromising experimental fidelity.

5-Acetamidoisoquinoline: Quantitative Evidence for Selection vs. Analogs


Conformational Rigidity and Kinase Binding Mode Differentiation vs. Flexible Amidophenyl Parent Compound

While not a direct functional assay of 5-acetamidoisoquinoline itself, its core isoquinoline scaffold has been quantitatively evaluated as a rigidified replacement for flexible amidophenyl groups in kinase inhibitor design. In a head-to-head comparison of a rigid isoquinoline analog (Compound 2a) versus its flexible parent compound (Compound 1), the introduction of the isoquinoline ring resulted in a 5- to 36-fold reduction in potency against Abl kinase in vitro, but critically, it improved kinase selectivity by diminishing off-target inhibition [1].

Kinase inhibitor Conformational rigidity Structure-activity relationship Isoquinoline scaffold

Crystallographic Binding Mode Confirmation of Isoquinoline Scaffold in BRAF Kinase

The binding mode of a rigidified isoquinoline-containing compound (2a) was confirmed by a crystal structure bound to BRAF kinase (PDB entry 6CAD) [1]. This provides atomic-level evidence for how the isoquinoline scaffold engages the ATP-binding pocket, validating its utility as a tool for structure-based drug design [2].

X-ray crystallography BRAF V600E Kinase inhibitor Structural biology

Availability as a Distinct Synthetic Building Block vs. Alternative Isoquinoline Isomers

5-Acetamidoisoquinoline is commercially cataloged as a discrete building block, enabling direct incorporation into synthetic workflows. This contrasts with isomeric analogs like 6-acetylquinoline, which, despite superficial structural similarity, presents a fundamentally different heterocyclic core and substitution vector .

Synthetic intermediate Building block Combinatorial chemistry Medicinal chemistry

5-Acetamidoisoquinoline: Recommended Research Applications Based on Structural Evidence


Synthetic Intermediate for Isoquinoline-Based Kinase Inhibitor Libraries

5-Acetamidoisoquinoline serves as a key starting material or intermediate for constructing focused libraries of kinase inhibitors. Its 5-acetamido substitution provides a handle for further functionalization, while the isoquinoline core offers a rigid scaffold with a demonstrated ability to engage the ATP-binding pocket of kinases like BRAF, as evidenced by co-crystal structures of related analogs [1] [2]. This makes it a strategic choice for medicinal chemistry programs aiming to explore isoquinoline-based chemical space around validated kinase targets.

Chemical Probe for Investigating Conformational Selectivity in Kinase Assays

Given the documented role of isoquinoline scaffolds in modulating kinase selectivity through conformational rigidity [1], 5-acetamidoisoquinoline and its derivatives can be employed as chemical probes to dissect the conformational flexibility of target kinases. Researchers investigating the selectivity profiles of kinases containing specific catalytic domain insertions may find this scaffold valuable for designing comparative assays.

Reference Standard in Structure-Activity Relationship (SAR) Studies

For laboratories conducting SAR studies on isoquinoline derivatives, 5-acetamidoisoquinoline provides a defined reference point. Its specific substitution pattern allows for systematic comparison with other positional isomers (e.g., 6- or 8-substituted analogs) or with different acyl modifications, enabling quantitative assessment of how structural variations impact biological activity [1].

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